Cas no 2038-05-3 (benzyl2-(morpholin-4-yl)ethylamine)

benzyl2-(morpholin-4-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzyl-2-morpholinoethanamine
- BENZYL[2-(MORPHOLIN-4-YL)ETHYL]AMINE
- N-benzyl-N-[2-(4-morpholinyl)ethyl]amine
- Benzyl(2-morpholinoethyl)amine
- MSFAUJOUPQMLNF-UHFFFAOYSA-N
- N-benzyl-2-morpholin-4-ylethanamine
- STK294204
- N-benzyl-2-(morpholin-4-yl)ethanamine
- N-benzyl-N-2-(4-morpholinyl)ethylamine
- AK136809
- N-benzyl-N-2-(4-morpholinyl)ethylaminedihydrochloride
- benzyl2-(morpholin-4-yl)ethylamine
- AN-465/10819004
- N-benzyl-2-morpholinoethan-1-amine
- DTXSID40405954
- 2038-05-3
- SCHEMBL39631
- AS-64874
- CS-0156267
- EN300-192665
- AKOS000238303
- D70722
- 4-Morpholineethanamine, N-(phenylmethyl)-
-
- MDL: MFCD07364927
- Inchi: 1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2
- InChI Key: MSFAUJOUPQMLNF-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])N([H])C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
Computed Properties
- Exact Mass: 220.157563266g/mol
- Monoisotopic Mass: 220.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 24.5
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 336.6±27.0 °C at 760 mmHg
- Flash Point: 157.4±23.7 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
benzyl2-(morpholin-4-yl)ethylamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
benzyl2-(morpholin-4-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D746317-1g |
4-Morpholineethanamine, N-(phenylmethyl)- |
2038-05-3 | 95+% | 1g |
$200 | 2023-05-17 | |
eNovation Chemicals LLC | Y1216296-10g |
N-Benzyl-2-morpholinoethanamine |
2038-05-3 | 95% | 10g |
$1000 | 2024-06-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV801-200mg |
benzyl2-(morpholin-4-yl)ethylamine |
2038-05-3 | 95+% | 200mg |
311.0CNY | 2021-07-17 | |
Chemenu | CM163422-5g |
N-benzyl-2-morpholinoethan-1-amine |
2038-05-3 | 95% | 5g |
$359 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV801-50mg |
benzyl2-(morpholin-4-yl)ethylamine |
2038-05-3 | 95+% | 50mg |
124.0CNY | 2021-07-17 | |
Alichem | A449036937-1g |
N-Benzyl-2-morpholinoethanamine |
2038-05-3 | 95% | 1g |
$183.60 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81540-250mg |
N-Benzyl-2-morpholinoethanamine |
2038-05-3 | 95% | 250mg |
¥304.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N81540-1g |
N-Benzyl-2-morpholinoethanamine |
2038-05-3 | 95% | 1g |
¥760.0 | 2024-07-19 | |
Enamine | EN300-192665-10.0g |
benzyl[2-(morpholin-4-yl)ethyl]amine |
2038-05-3 | 95% | 10g |
$793.0 | 2023-05-27 | |
Enamine | EN300-192665-2.5g |
benzyl[2-(morpholin-4-yl)ethyl]amine |
2038-05-3 | 95% | 2.5g |
$210.0 | 2023-09-17 |
benzyl2-(morpholin-4-yl)ethylamine Related Literature
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
Additional information on benzyl2-(morpholin-4-yl)ethylamine
N-Benzyl-2-morpholinoethanamine (CAS 2038-05-3): A Versatile Chemical Building Block for Pharmaceutical and Research Applications
In the realm of organic chemistry and pharmaceutical research, N-Benzyl-2-morpholinoethanamine (CAS 2038-05-3) has emerged as a compound of significant interest. This secondary amine, featuring both benzyl and morpholine moieties, serves as a valuable intermediate in medicinal chemistry and drug discovery. With the molecular formula C13H20N2O and molecular weight of 220.31 g/mol, this compound offers unique structural features that make it particularly useful in various synthetic applications.
The growing demand for N-substituted morpholine derivatives in pharmaceutical development has brought N-Benzyl-2-morpholinoethanamine into focus. Researchers are particularly interested in its potential as a precursor for CNS-active compounds, given the prevalence of morpholine and benzyl groups in neurologically active molecules. The compound's balanced lipophilicity, demonstrated by its LogP value, makes it suitable for crossing biological barriers, a property highly sought after in modern drug design.
Recent trends in structure-activity relationship (SAR) studies have highlighted the importance of morpholine-containing compounds in developing new therapeutic agents. N-Benzyl-2-morpholinoethanamine serves as an excellent starting point for such investigations, allowing medicinal chemists to explore various modifications while maintaining the core pharmacophore. Its stability under physiological conditions and relatively low toxicity profile further enhance its appeal as a research chemical.
The synthesis of N-Benzyl-2-morpholinoethanamine typically involves the reaction of 2-morpholinoethylamine with benzyl halides under basic conditions. This straightforward synthetic route contributes to its accessibility for research purposes. Analytical characterization of the compound, including NMR spectroscopy and mass spectrometry, confirms its high purity and structural integrity, making it reliable for various applications.
In the context of current pharmaceutical research trends, N-Benzyl-2-morpholinoethanamine finds applications in the development of protein kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The morpholine ring's ability to participate in hydrogen bonding and its moderate basicity make it particularly valuable in designing molecules that interact with biological targets. Researchers are actively exploring its incorporation into novel compounds targeting various disease pathways.
The compound's physicochemical properties, including its solubility profile and melting point range (typically between 60-80°C), make it suitable for various formulation studies. These characteristics are particularly important when considering the compound's potential as part of drug delivery systems or as a component in combinatorial chemistry libraries. The benzyl group's aromatic nature contributes to π-π stacking interactions, which can be crucial for molecular recognition processes.
From a commercial perspective, N-Benzyl-2-morpholinoethanamine has seen steady demand in the fine chemicals market. Suppliers typically offer it in quantities ranging from milligrams to kilograms, catering to both research laboratories and larger-scale operations. The compound's stability allows for long-term storage under appropriate conditions, making it a practical choice for chemical inventories.
Recent advances in computational chemistry and molecular modeling have further increased interest in N-Benzyl-2-morpholinoethanamine derivatives. The compound serves as an excellent scaffold for virtual screening studies, helping researchers identify potential bioactive molecules before committing to synthetic efforts. This approach aligns with the current emphasis on green chemistry and reducing experimental waste in drug discovery.
Quality control measures for N-Benzyl-2-morpholinoethanamine typically include HPLC analysis to ensure purity levels exceeding 95%. The compound's well-characterized spectroscopic properties facilitate its identification and quantification in various matrices. These quality standards are particularly important when the compound is used as a reference material or analytical standard in research applications.
Looking toward future applications, researchers are exploring the potential of N-Benzyl-2-morpholinoethanamine in the development of fluorescent probes and molecular imaging agents. The compound's structural features allow for straightforward functionalization with various reporter groups, making it adaptable to cutting-edge research techniques. This versatility ensures its continued relevance in chemical biology and medicinal chemistry research.
In conclusion, N-Benzyl-2-morpholinoethanamine (CAS 2038-05-3) represents a valuable tool in modern chemical research. Its unique combination of structural features, synthetic accessibility, and potential biological relevance make it a compound of enduring interest to pharmaceutical researchers and synthetic chemists alike. As drug discovery approaches continue to evolve, this molecule is likely to maintain its position as an important building block in the development of novel therapeutic agents and research tools.
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